molecular formula C9H13N3O B1486824 6-(piperidin-4-yl)pyrimidin-4(3H)-one CAS No. 1368467-37-1

6-(piperidin-4-yl)pyrimidin-4(3H)-one

Cat. No.: B1486824
CAS No.: 1368467-37-1
M. Wt: 179.22 g/mol
InChI Key: DLNICYNOQLLYFE-UHFFFAOYSA-N
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Description

6-(piperidin-4-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

1368467-37-1

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-piperidin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13N3O/c13-9-5-8(11-6-12-9)7-1-3-10-4-2-7/h5-7,10H,1-4H2,(H,11,12,13)

InChI Key

DLNICYNOQLLYFE-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC(=O)NC=N2

Canonical SMILES

C1CNCCC1C2=CC(=O)NC=N2

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Approach

A common approach to synthesize the pyrimidinone ring involves the condensation of ester or nitrile derivatives with amines under acidic catalysis. For example, a thiophene ester can be condensed with isonicotinonitrile in the presence of hydrochloric acid to yield a pyrimidinone intermediate in high yield (83%). This intermediate can be further modified to introduce substituents at the 4- and 6-positions of the pyrimidinone ring.

Chlorination and Amination

The pyrimidinone intermediate can be chlorinated using a Vilsmeier reagent to form a 4-chloro-pyrimidinone intermediate with excellent yield (98%). This intermediate serves as a key electrophilic species for nucleophilic substitution reactions.

The 4-chloro group can be displaced by amines such as piperidine derivatives to introduce the piperidin-4-yl substituent. Treatment with anhydrous hydrochloric acid facilitates the transformation of intermediates into corresponding amines, including the piperidin-4-yl substituted pyrimidinone.

N-Acylation Reactions for Derivative Synthesis

For the synthesis of pyrimidine acrylamides related to this compound, N-acylation of 6-amino-piperidinyl-pyrimidinones with carboxylic acids is performed using peptide coupling reagents such as (dimethylamino)phosphonium hexafluorophosphate or via N-hydroxysuccinimide active esters with carbodiimide coupling agents. These methods yield amide derivatives that retain the pyrimidinone core and piperidinyl substitution.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Condensation of ester with nitrile HCl catalysis, reflux 83 Forms pyrimidinone intermediate
Chlorination Vilsmeier reagent 98 Produces 4-chloro intermediate
Amination (nucleophilic substitution) Anhydrous HCl, amine nucleophile High Introduces piperidin-4-yl group
N-Acylation of amino-pyrimidinone BOP or EDCI coupling with acids Moderate to high Forms amide derivatives

Characterization and Structural Confirmation

The synthesized compounds are characterized by:

Research Findings and Optimization

  • The condensation and chlorination steps show high efficiency and selectivity, providing key intermediates in good to excellent yields.
  • The nucleophilic substitution with piperidine derivatives proceeds smoothly under acidic conditions, enabling the introduction of the piperidin-4-yl moiety.
  • N-Acylation methods allow for the synthesis of diverse derivatives with potential biological activity, demonstrating the versatility of the pyrimidinone scaffold.
  • Molecular docking and biological assays indicate that these compounds have promising antioxidant and anti-inflammatory activities, which are influenced by the substitution pattern and hydrophobicity of the derivatives.

Summary Table of Preparation Methods

Method Step Description Key Reagents/Conditions Yield (%) Remarks
Pyrimidinone formation Condensation of ester with nitrile HCl catalysis 83 Efficient ring formation
Chlorination Conversion to 4-chloro intermediate Vilsmeier reagent 98 High selectivity and yield
Piperidinyl substitution Nucleophilic substitution with piperidine Anhydrous HCl, amine High Introduces piperidin-4-yl group
N-Acylation (derivative synthesis) Coupling with carboxylic acids via BOP or EDCI BOP or EDCI, NHS esters Moderate to High Enables functional diversification

Q & A

Basic Research Questions

Q. What are common synthetic routes for 6-(piperidin-4-yl)pyrimidin-4(3H)-one, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step protocols starting from pyrimidinone precursors. For example, nitration or substitution reactions at the 2- or 6-positions (as seen in nitro/nitroso-derivatives of pyrimidinones) require controlled sulfuric acid concentrations (72–82%) and nitrogen oxide catalysts . Propargylsulfanyl or arylaminomethyl substituents can be introduced via nucleophilic substitution or coupling reactions under inert atmospheres, with yields optimized by adjusting solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C) .
  • Key Challenges : By-product formation due to competing reactions (e.g., over-nitration) necessitates monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., piperidinyl protons at δ 2.5–3.5 ppm) and confirms regiochemistry .
  • IR : Carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ and NH/OH bands (3200–3500 cm⁻¹) verify hydrogen bonding .
  • Mass Spectrometry : High-resolution MS validates molecular formulas and fragmentation patterns .
    • Data Interpretation : Cross-referencing with computational models (DFT) resolves ambiguities in tautomeric forms .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies in buffered solutions (pH 1–10) at 25–60°C for 1–4 weeks, with degradation monitored via HPLC. For example, pyrimidinones with electron-withdrawing groups (e.g., nitro) show higher acidic stability but hydrolyze in basic conditions .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallographic data of pyrimidinone derivatives be resolved?

  • Methodology : Use SHELX software (SHELXL/SHELXE) for refinement, particularly for handling twinned crystals or high-resolution data. For ambiguous electron density maps, iterative cycles of simulated annealing and occupancy adjustment improve model accuracy .
  • Case Study : Conflicting torsion angles in piperidinyl moieties may arise from dynamic disorder; partial occupancy or multi-conformer models resolve discrepancies .

Q. What strategies are effective for designing this compound derivatives with enhanced enzyme inhibition (e.g., mPGES-1 or DHFR)?

  • Methodology :

  • SAR Analysis : Introduce substituents (e.g., arylaminomethyl or thioether groups) to modulate steric/electronic effects. Derivatives with 4-methoxyphenyl or 2,5-dimethoxyphenyl groups show improved dihydrofolate reductase (DHFR) inhibition .
  • Docking Studies : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Thr56 or hydrophobic contacts in mPGES-1) .
    • Validation : In vitro assays (IC₅₀ determination) and kinetic studies (e.g., NADPH depletion in reductase activity) .

Q. How do kinetic and thermodynamic factors influence nitration/nitrosation reactions in pyrimidinone derivatives?

  • Methodology :

  • Kinetic Control : Lower temperatures (0–5°C) favor nitrosation intermediates, while higher temperatures (50–70°C) promote nitration via electrophilic aromatic substitution .
  • Thermodynamic Analysis : Reaction free energy (ΔG) calculations (Gaussian 09) predict regioselectivity, validated by HPLC isolation of major/minor products .

Q. What approaches reconcile conflicting bioactivity data between in vitro and cellular models for pyrimidinone derivatives?

  • Methodology :

  • Permeability Assays : Caco-2 cell models assess membrane penetration; low permeability may explain reduced cellular efficacy despite high in vitro binding .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) contributing to observed effects .
    • Example : Acyclic phosphonate derivatives show antiviral activity in vitro but require prodrug strategies for cellular uptake .

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